molecular formula C11H9FN4 B1414576 5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 1823276-15-8

5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1414576
CAS RN: 1823276-15-8
M. Wt: 216.21 g/mol
InChI Key: BCKFVDHKRSJYMB-UHFFFAOYSA-N
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Description

5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile (5-AFMPC) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in various synthetic methods, and its biochemical and physiological effects have been the subject of numerous studies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Novel Compounds: 5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile is used in synthesizing novel compounds with antimicrobial activity. For instance, Schiff bases derived from similar compounds demonstrated excellent antimicrobial activity compared to other derivatives (Puthran et al., 2019).

Chemical Interactions and Molecular Structure

  • Formation of Pyrazolopyrimidines: There is research on the unexpected formation of pyrazolopyrimidines from similar carbonitriles, which offers insights into chemical reaction pathways and molecular structures (Faria et al., 2013).
  • Crystal and Molecular Structure Studies: The crystal structure of similar compounds has been examined to understand the molecular interactions and structural stability of these chemicals (N. Fathima et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition Properties: Derivatives of 5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile show promise as corrosion inhibitors. For example, pyrazole derivatives have been studied for their effectiveness in preventing corrosion on steel surfaces in acidic environments (Hameed et al., 2020).

Interaction with Biological Molecules

  • Interaction with Lysozyme: Studies have explored how derivatives interact with lysozyme, a crucial enzyme in many biological processes. This research helps understand the biological implications of these compounds (Wu et al., 2007).

Antitumor and Antifungal Activities

  • Potential in Antitumor and Antifungal Applications: Some derivatives have shown significant activity against fungal infections and tumor cells. This indicates the potential of these compounds in developing new antifungal and antitumor agents (El-Borai et al., 2012).

Facile Synthesis Techniques

  • Development of Synthesis Methods: Research is being conducted on efficient and facile synthesis methods for these compounds, which is critical for their practical application in various fields (Poonam & Singh, 2019).

properties

IUPAC Name

5-amino-1-(3-fluoro-5-methylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4/c1-7-2-9(12)4-10(3-7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKFVDHKRSJYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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